

A Comprehensive Pharmacological Profile of 2-Methyl-5-Hydroxytryptamine (2-Me-5-HT)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-methyl-5-HT	
Cat. No.:	B041585	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-hydroxytryptamine (2-Me-5-HT), also known as 2-methylserotonin, is a synthetic tryptamine derivative and a structural analogue of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] Its chemical structure features a methyl group at the 2-position of the indole ring, which significantly influences its pharmacological properties compared to serotonin.[3] This modification confers a distinct receptor binding and functional activity profile, making 2-Me-5-HT a valuable pharmacological tool for elucidating the roles of specific serotonin receptor subtypes. This document provides an in-depth technical overview of the pharmacological profile of 2-Me-5-HT, including its receptor binding affinity, functional activity, signaling pathways, and observed in vivo effects, supplemented with detailed experimental methodologies.

Chemical and Physical Properties

Property	Value
IUPAC Name	3-(2-aminoethyl)-2-methyl-1H-indol-5-ol[1] [2]
Molecular Formula	C11H14N2O
Molar Mass	190.246 g·mol⁻¹



| CAS Number | 78263-90-8 |

Receptor Binding Profile

2-Me-5-HT exhibits a distinct binding profile across the serotonin receptor family. It is most recognized for its activity at the 5-HT₃ receptor but also shows high affinity for the 5-HT₆ receptor. The binding affinities, typically expressed as the inhibition constant (K_i), quantify the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

Table 1: Receptor Binding Affinities (Ki) of 2-Methyl-5-Hydroxytryptamine

Receptor Subtype	Kı (nM)	Species/Tissue Source	Reference
5-HT₃	1200	Not Specified	

| 5-HT₆ | 46 | Not Specified | |

Note: Lower K_i values indicate higher binding affinity. The data highlights that while 2-Me-5-HT is widely used as a 5-HT $_3$ agonist, it possesses a significantly higher binding affinity for the 5-HT $_6$ receptor.

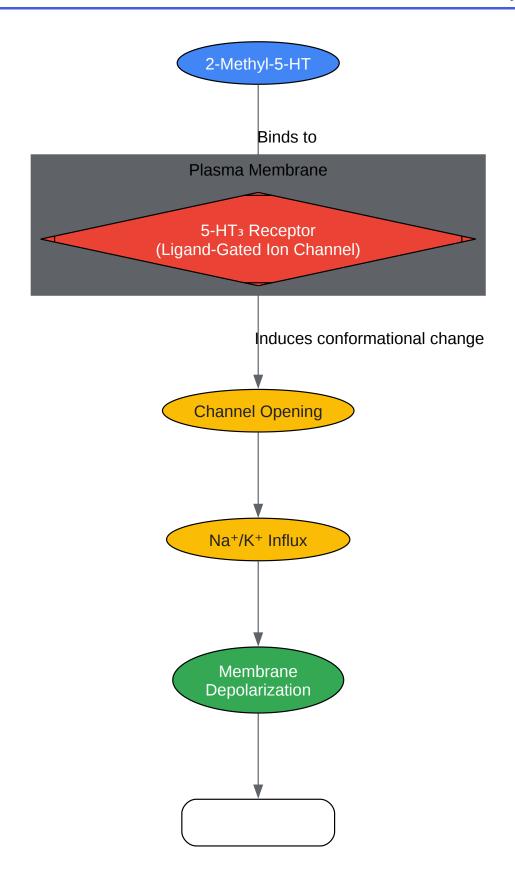
Functional Activity and Signaling Pathways

Functional assays determine the biological response elicited by a ligand upon binding to its receptor. 2-Me-5-HT is characterized primarily as a full and selective agonist at the 5-HT₃ receptor.

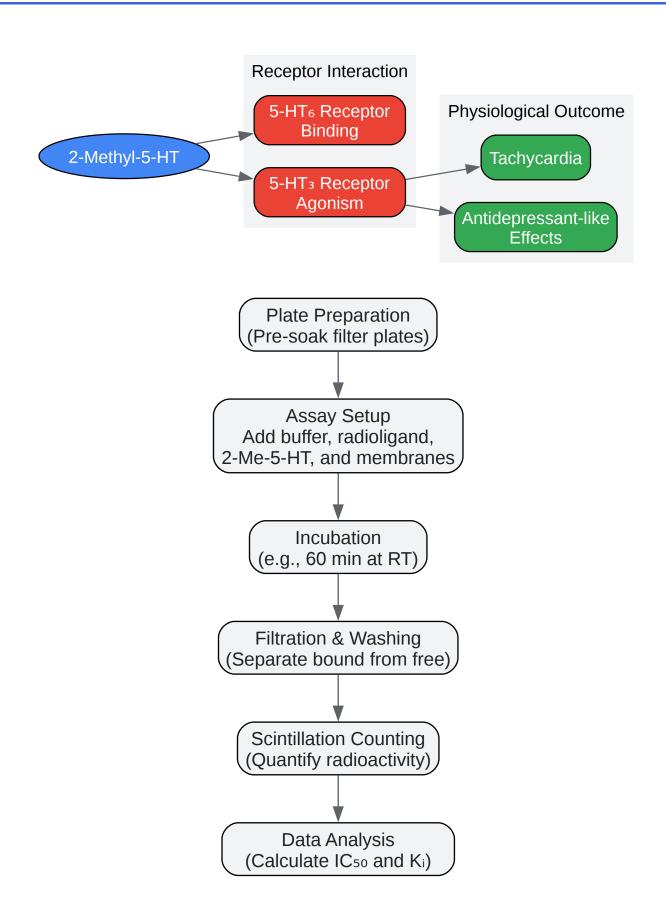
5-HT₃ Receptor Activity

The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily. Activation of the 5-HT₃ receptor by an agonist like 2-Me-5-HT leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and K⁺ ions and depolarization of the neuronal membrane. This excitatory response is responsible for fast synaptic transmission in the central and peripheral nervous systems.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Methyl-5-hydroxytryptamine Wikipedia [en.wikipedia.org]
- 2. 2-methyl-5-HT | C11H14N2O | CID 1574 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted tryptamine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Pharmacological Profile of 2-Methyl-5-Hydroxytryptamine (2-Me-5-HT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041585#pharmacological-profile-of-2-methyl-5-hydroxytryptamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling